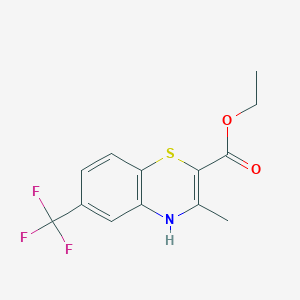
1-(4-Isopropylphenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. This compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to the adamantane core. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
準備方法
The synthesis of 1-(4-Isopropylphenyl)adamantane typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields .
Industrial production methods for adamantane derivatives, including this compound, often rely on catalytic processes. These methods can include the use of metal catalysts to facilitate the addition of functional groups to the adamantane core. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the synthesis .
化学反応の分析
1-(4-Isopropylphenyl)adamantane undergoes various chemical reactions, including oxidation, reduction, and substitution. The high reactivity of the adamantane core allows for diverse functionalization possibilities. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas .
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify existing functional groups, often using hydrogenation techniques.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by catalysts or radical initiators.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
科学的研究の応用
1-(4-Isopropylphenyl)adamantane has been extensively studied for its applications in scientific research. In medicinal chemistry, adamantane derivatives are known for their antiviral, antibacterial, and anticancer properties. The rigid structure of adamantane enhances the stability and bioavailability of these compounds, making them valuable in drug development .
In materials science, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. The unique properties of adamantane derivatives, such as thermal stability and resistance to degradation, make them suitable for high-performance applications .
In nanotechnology, adamantane derivatives are employed in the fabrication of nanostructures and as building blocks for molecular devices. Their well-defined geometry and reactivity enable precise control over the assembly of nanomaterials .
作用機序
The mechanism of action of 1-(4-Isopropylphenyl)adamantane involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit viral replication by targeting viral proteins or enzymes. For example, adamantane derivatives have been shown to block ion channels in viral membranes, preventing viral entry and replication .
In other applications, the compound’s mechanism of action may involve its ability to stabilize or modify the structure of materials. The rigid adamantane core can enhance the mechanical properties of polymers and other materials, contributing to their durability and performance .
類似化合物との比較
1-(4-Isopropylphenyl)adamantane can be compared with other adamantane derivatives, such as 1-aminoadamantane and 1-hydroxyadamantane. These compounds share the adamantane core but differ in their functional groups, leading to variations in their properties and applications .
1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A, and used in the treatment of Parkinson’s disease.
1-Hydroxyadamantane: Utilized in the synthesis of advanced materials and as a precursor for other functionalized adamantane derivatives.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and physical properties. This compound’s combination of stability, reactivity, and versatility makes it a valuable addition to the family of adamantane derivatives .
特性
分子式 |
C19H26 |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
1-(4-propan-2-ylphenyl)adamantane |
InChI |
InChI=1S/C19H26/c1-13(2)17-3-5-18(6-4-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,13-16H,7-12H2,1-2H3 |
InChIキー |
BCWATDFZPIEIIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)

![6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14949857.png)
![2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B14949861.png)
![ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14949867.png)
![2,2'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]diacetic acid](/img/structure/B14949874.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)

![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
